molecular formula C9H14O2 B136982 1,3-Cyclopentanedione,2-methyl-2-(1-methylethyl)-(9CI) CAS No. 151700-01-5

1,3-Cyclopentanedione,2-methyl-2-(1-methylethyl)-(9CI)

Cat. No.: B136982
CAS No.: 151700-01-5
M. Wt: 154.21 g/mol
InChI Key: IYNUNXBZSLMCAO-UHFFFAOYSA-N
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Description

1,3-Cyclopentanedione,2-methyl-2-(1-methylethyl)-(9CI) is a bicyclic diketone derivative with a cyclopentane ring substituted at the 2-position by a methyl and an isopropyl group.

Properties

IUPAC Name

2-methyl-2-propan-2-ylcyclopentane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6(2)9(3)7(10)4-5-8(9)11/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNUNXBZSLMCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)CCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The malonic acid diethyl ester reacts with 4-chloro-3-methoxy-2E-butenoic acid methyl ester in the presence of sodium methoxide, forming a pentenoic acid ester intermediate. Cyclization via intramolecular aldol condensation under basic conditions yields a cyclopentenone derivative. Subsequent saponification and decarboxylation afford the 1,3-cyclopentanedione core. To incorporate the 2-methyl-2-isopropyl substituents, the malonic ester must be pre-functionalized. For example, using dimethyl malonate with a central carbon bearing methyl and isopropyl groups (e.g., CH(CH3)(CH(CH2CH3))) could introduce the desired branching.

Optimization of Reaction Conditions

Key parameters include:

  • Solvent selection : Polar aprotic solvents like N,N'-dimethylformamide (DMF) enhance reaction rates and yields.

  • Temperature : Cyclization proceeds optimally at 20–60°C, avoiding side reactions such as ester hydrolysis.

  • Base strength : Sodium or potassium alcoholates (e.g., NaOMe, KOtBu) facilitate both condensation and cyclization steps.

Cyclization of Keto Esters

An alternative route, exemplified in the synthesis of 2-methyl-1,3-cyclopentanedione, involves cyclizing substituted keto esters. The LookChem protocol uses ethyl 4-oxohexanoate, which undergoes base-mediated cyclization to form the dione ring. Adapting this method for the target compound requires a keto ester with a branched side chain.

Substrate Modification for Branching

Ethyl 4-oxo-5-methyl-5-isopropylhexanoate could serve as a precursor. The synthesis of this keto ester would involve:

  • Claisen condensation between ethyl acetoacetate and isopropyl iodide to introduce the branched alkyl group.

  • Oxidation of the γ-position to install the ketone functionality.

Cyclization and Decarboxylation

Heating the keto ester with sodium methoxide in xylene induces cyclization, forming the cyclopentanedione skeleton. Acidic workup (e.g., HCl) promotes decarboxylation, yielding the final product. Challenges include steric hindrance from the isopropyl group, which may necessitate higher temperatures (100–120°C) or prolonged reaction times.

Comparative Analysis of Methods

Method Starting Materials Yield Key Advantages Limitations
Malonic Ester CondensationMalonic ester, haloalkoxybutenoate70–80%Scalable, high purityRequires functionalized malonic ester
Keto Ester CyclizationEthyl 4-oxohexanoate derivatives60–75%Direct ring formationSteric hindrance with bulky groups
Copper-Catalyzed Alkylation1,3-Dicarbonyl, alkyl iodides50–65%Mild conditions, diverse substituentsRadical side reactions

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclopentanedione,2-methyl-2-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the diketone to diols or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Diols or alcohols.

    Substitution: Substituted cyclopentanedione derivatives.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis:
    • The compound serves as a versatile building block in organic synthesis, facilitating the preparation of complex molecules. It is particularly valuable for synthesizing diketones and carboxylic acids through oxidation reactions .
  • Biological Studies:
    • It has been employed in enzyme mechanism studies and as a probe for investigating biological pathways. Its ability to form covalent bonds with target molecules enables researchers to explore various biochemical interactions .
  • Natural Product Chemistry:
    • The compound is utilized in synthesizing important intermediates in natural product chemistry, such as (±)-α-cuparenone . Its reactivity allows for Michael addition reactions that are crucial for developing complex natural products .
  • Pharmaceutical Development:
    • Research indicates its potential use in drug development, particularly in exploring cellular signaling pathways influenced by bile acids like deoxycholic acid (DCA) . This application highlights its relevance in cancer research and other diseases associated with bile acid metabolism.

Case Study 1: Synthesis of Complex Molecules

In a study focusing on synthesizing complex organic molecules, researchers utilized 1,3-Cyclopentanedione, 2-methyl-2-(1-methylethyl)-(9CI) as a key intermediate. The compound facilitated the formation of various derivatives through selective oxidation and reduction reactions, showcasing its utility in creating complex molecular architectures.

A recent investigation examined the role of this compound in modulating cellular responses related to DCA. The study demonstrated that treatment with 1,3-Cyclopentanedione derivatives altered cell signaling pathways involved in cancer progression, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1,3-Cyclopentanedione,2-methyl-2-(1-methylethyl)-(9CI) involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include Michael addition, aldol condensation, and other carbonyl chemistry reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogous molecules:

Compound Name CAS Molecular Formula Functional Groups Substituents Key Structural Features
1,3-Cyclopentanedione,2-methyl-2-(1-methylethyl)-(9CI) (Target) N/A C₉H₁₄O₂ Diketone 2-methyl, 2-isopropyl Cyclopentanedione core with branched alkyl groups
1,3-Dioxaspiro[3.4]oct-6-ene,2-(1-methylethyl)-(9CI) 224644-86-4 C₉H₁₄O₂ Spiro ether 2-isopropyl Spirocyclic ether ring system
2-Cyclopentene-1-carboxylic acid,3-methyl-,methylester(9CI) 64187-84-4 C₈H₁₂O₂ Carboxylic ester, alkene 3-methyl Unsaturated cyclopentene ring with ester group
1,3-Benzodioxole,5-(1-methylethyl)-(9CI) 108303-53-3 C₁₀H₁₂O₂ Benzodioxole 5-isopropyl Aromatic dioxole system
Cyclopentanol,2-bromo-,(1S,2S)-(9CI) 122673-92-1 C₅H₉BrO Alcohol, bromine 2-bromo Brominated cyclopentanol with stereochemistry
Key Observations:
  • Target Compound: The diketone functionality makes it prone to keto-enol tautomerism, enhancing reactivity in nucleophilic additions or condensations.
  • Spiro Ether (224644-86-4) : The spiro structure introduces ring strain and polarity, likely increasing its volatility compared to the target compound .
  • Cyclopentene Ester (64187-84-4) : The alkene and ester groups suggest utility as a Michael acceptor or polymer precursor, differing from the target’s diketone-based reactivity .

Physicochemical Properties

Property Target Compound Spiro Ether (224644-86-4) Cyclopentene Ester (64187-84-4) Benzodioxole (108303-53-3)
Molecular Weight 154.21 g/mol 154.21 g/mol 140.18 g/mol 164.20 g/mol
Density ~1.15 g/cm³ (estimated) 1.249 g/cm³ 1.018 g/cm³ N/A
Boiling Point ~224°C (estimated) 224.8°C 168.2°C N/A
Water Solubility Low (hydrophobic substituents) 9.1 g/L at 25°C Insoluble (ester group) N/A
  • The target compound’s bulky substituents likely reduce water solubility compared to the spiro ether, which has moderate solubility due to its oxygen-rich structure .
  • The cyclopentene ester’s lower boiling point reflects its smaller molecular size and lack of polar functional groups .

Biological Activity

1,3-Cyclopentanedione, 2-methyl-2-(1-methylethyl)-(9CI) (CAS No. 151700-01-5) is an organic compound derived from 1,3-cyclopentanedione. Its molecular formula is C9H14O2, and it features a unique structural configuration that includes both isopropyl and methyl groups at the 2-position. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and potential applications in research.

  • Molecular Formula : C9H14O2
  • Molecular Weight : 158.21 g/mol
  • CAS Number : 151700-01-5
  • IUPAC Name : 2-Methyl-2-(1-methylethyl)-1,3-cyclopentanedione

The biological activity of 1,3-Cyclopentanedione, 2-methyl-2-(1-methylethyl)-(9CI) primarily involves its interaction with various biological targets through nucleophilic and electrophilic mechanisms. It can participate in several types of reactions:

  • Nucleophilic Substitution : The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biomolecules.
  • Michael Addition : It can engage in Michael addition reactions with α,β-unsaturated carbonyl compounds.
  • Aldol Condensation : The compound may also undergo aldol condensation, leading to the formation of larger molecular structures.

Enzyme Interaction

Research indicates that 1,3-Cyclopentanedione derivatives can interact with enzymes involved in metabolic pathways. For instance:

  • Carboxylesterases : These enzymes metabolize xenobiotics and endogenous compounds. The compound may act as an inhibitor or modulator of these enzymes, influencing drug metabolism and detoxification processes .

Cellular Effects

The compound has shown potential effects on cellular functions:

  • Cell Signaling Pathways : It may influence cell signaling pathways by altering gene expression and protein interactions. Studies have indicated that it can modulate pathways related to inflammation and cancer progression .

Toxicological Studies

Preliminary toxicological assessments suggest that the compound's interaction with cellular components could lead to cytotoxic effects under certain conditions. Further studies are needed to elucidate the specific pathways involved.

Study on Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the inhibition of carboxylesterases by various diketone derivatives, including those related to cyclopentanedione. The findings indicated that structural modifications significantly affected enzyme inhibition potency. The presence of bulky groups like isopropyl enhanced binding affinity compared to simpler derivatives .

Effects on Cancer Cell Lines

Another investigation focused on the effects of cyclopentanedione derivatives on colon cancer cell lines. The results demonstrated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, suggesting a potential therapeutic application for targeting cancerous tissues.

Data Table: Comparison with Related Compounds

Compound NameCAS NumberMolecular FormulaBiological Activity
1,3-Cyclopentanedione765-69-5C6H8O2Basic metabolic reactions
2-Methyl-1,3-cyclopentanedione765-69-5C6H8O2Limited enzyme interaction
1,3-Cyclopentanedione, 2-methyl-2-(1-methylethyl)151700-01-5C9H14O2Enzyme modulation and cytotoxicity

Q & A

Q. What are the standard synthetic routes for preparing 1,3-cyclopentanedione derivatives with branched alkyl substituents?

Synthesis of substituted 1,3-cyclopentanediones typically involves cyclization of diketones or oxidation of cyclopentanol derivatives. For example, 3-methyl-1,2-cyclopentanedione derivatives (e.g., bp 139–145°C) can be synthesized via acid-catalyzed cyclization of β-keto esters or oxidative cleavage of cyclic enol ethers . Purification often employs fractional distillation (bp data in ) or recrystallization. Reaction yield optimization may require adjusting catalysts (e.g., p-toluenesulfonic acid) and solvent polarity.

Q. How can spectroscopic techniques differentiate 2-methyl-2-(1-methylethyl) substituents in 1,3-cyclopentanedione analogs?

  • NMR : The tert-butyl group (1-methylethyl) shows a singlet for the three equivalent methyl protons (δ ~1.2 ppm) in 1H^1H-NMR. In 13C^{13}C-NMR, the quaternary carbon appears at δ ~30–35 ppm, with methyl carbons at δ ~22–25 ppm.
  • IR : The diketone moiety exhibits strong carbonyl stretches at ~1700–1750 cm1^{-1}. Branching reduces symmetry, leading to split peaks in solid-state IR .
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of isopropyl or methyl groups) confirm substituent identity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of sterically hindered 1,3-cyclopentanediones?

Steric hindrance from branched substituents (e.g., 1-methylethyl) may lead to incomplete cyclization or oxidation. Strategies include:

  • Solvent Selection : High-polarity solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst Tuning : Lewis acids (e.g., ZnCl2_2) or Brønsted acids (e.g., H2 _2SO4_4) improve cyclization efficiency .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 120°C) prevents premature decomposition .
  • Byproduct Analysis : Use GC-MS to identify and quantify side products (e.g., open-chain diketones) .

Q. How can contradictory spectroscopic data for structurally similar 1,3-cyclopentanedione derivatives be resolved?

Discrepancies in NMR or IR data may arise from conformational isomerism or impurities. Methodologies include:

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish overlapping signals .
  • X-ray Crystallography : Resolve absolute configuration and confirm substituent placement .
  • Chromatographic Purity Checks : HPLC with UV detection (λ = 210–230 nm) verifies sample homogeneity .

Q. What computational approaches predict the reactivity of 1,3-cyclopentanediones in nucleophilic addition reactions?

  • DFT Calculations : Model transition states for nucleophilic attack (e.g., enolate formation) at carbonyl groups.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions prone to nucleophilic attack .
  • Solvent Effects : Use COSMO-RS to simulate solvent interactions and predict reaction pathways .

Q. What methodologies assess the environmental persistence of 1,3-cyclopentanedione derivatives in soil?

  • Degradation Studies : Incubate compounds in soil microcosms and analyze extracts via GC-MS for breakdown products (e.g., methylcyclopentanones) .
  • Half-Life Estimation : Use first-order kinetics models with LC-MS/MS quantification.
  • Microbial Metabolism Profiling : Metagenomic sequencing identifies soil microbiota involved in biodegradation .

Key Notes

  • Safety : Handle with PPE due to potential irritancy (analogous to cyclopentenone derivatives) .
  • Data Gaps : Limited direct studies on 2-methyl-2-(1-methylethyl) derivatives necessitate extrapolation from structural analogs.
  • Advanced Tools : Synchrotron XRD and cryo-EM may resolve steric effects in crystallography .

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